1-iodo-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-phenylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-phenylbicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,3-diiodobicyclo[1.1.1]pentane with phenylmagnesium bromide under controlled conditions . Another method includes the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of carbene insertion into the central bond of bicyclo[1.1.0]butanes is another practical and scalable method .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Scientific Research Applications
1-Iodo-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-3-phenylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This core structure allows for unique interactions with biological molecules, enhancing the compound’s efficacy in various applications . The specific molecular targets and pathways involved depend on the functional groups attached to the bicyclo[1.1.1]pentane core .
Comparison with Similar Compounds
- 1,3-Diiodobicyclo[1.1.1]pentane
- 1-Azido-3-iodobicyclo[1.1.1]pentane
- 1-Phenylbicyclo[1.1.1]pentane
Uniqueness: 1-Iodo-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both an iodine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties, making it a versatile compound for various applications .
Biological Activity
1-Iodo-3-phenylbicyclo[1.1.1]pentane is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which provides distinct biological activities. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core with an iodine substituent at the 1-position and a phenyl group at the 3-position. This structure contributes to its rigidity and potential as a bioisostere, which can influence its interactions with biological targets.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Target Interactions : The bicyclo[1.1.1]pentane scaffold allows for increased binding affinity to enzymes and receptors due to its conformational rigidity.
- Biochemical Pathways : The compound has been shown to affect multiple biochemical pathways, including those involved in inflammatory responses and metabolic processes.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant pharmacological properties:
Table 1: Summary of Biological Activities
Case Study 1: LpPLA2 Inhibition
Incorporating the bicyclo[1.1.1]pentane moiety into known LpPLA2 inhibitors demonstrated enhanced potency and improved physicochemical properties compared to their phenyl counterparts. This modification resulted in compounds that maintained high activity while exhibiting better metabolic profiles, suggesting a promising avenue for cardiovascular therapeutics .
Case Study 2: Immune Modulation
Research has highlighted the potential of this compound as an immune modulator through its interaction with indoleamine 2,3-dioxygenase (IDO). The compound's unique structure allowed it to act as an effective inhibitor, enhancing the efficacy of immune checkpoint inhibitors in cancer therapy .
Properties
CAS No. |
127321-10-2 |
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Molecular Formula |
C11H11I |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1-iodo-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C11H11I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
RAWXHWQESFAKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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